3-(4-Octylphenethyl)-fingolimod
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Overview
Description
3-(4-Octylphenethyl)-fingolimod is a synthetic compound known for its immunosuppressive properties. It is commonly referred to as Fingolimod hydrochloride in scientific literature.
Mechanism of Action
Target of Action
The primary target of 3-(4-Octylphenethyl)-fingolimod, also known as 2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol, is Sphingosine kinase 1 (SphK1) . SphK1 is a key enzyme that catalyzes the conversion of sphingosine (Sph) to sphingosine 1-phosphate (S1P), maintaining the dynamic balance of sphingolipid-rheostat in cells and participating in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .
Mode of Action
The compound interacts with its target, SphK1, by inhibiting its activity . This interaction disrupts the conversion of sphingosine to sphingosine 1-phosphate, thereby affecting the balance of sphingolipid-rheostat in cells .
Biochemical Pathways
The inhibition of SphK1 affects various biochemical pathways. It disrupts the balance of sphingolipid-rheostat in cells, which in turn influences cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .
Pharmacokinetics
It is known that the compound partitions significantly in central nervous tissue . This suggests that the compound may have good bioavailability and can cross the blood-brain barrier.
Result of Action
The inhibition of SphK1 by this compound results in a disruption of the balance of sphingolipid-rheostat in cells . This can lead to changes in cell growth and death, proliferation and migration, vasoconstriction and remodeling, inflammation and metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Octylphenethyl)-fingolimod involves multiple steps. One common method starts with the alkylation of 4-octylphenol with 2-bromoethylbenzene to form 4-octyl-3-[2-(4-octylphenyl)ethyl]phenol. This intermediate is then subjected to a Mannich reaction with formaldehyde and ammonia to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-(4-Octylphenethyl)-fingolimod undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(4-Octylphenethyl)-fingolimod has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its effects on cellular processes and signaling pathways.
Medicine: Developed as an immunosuppressive agent to prevent organ transplant rejection and treat multiple sclerosis.
Industry: Utilized in the production of pharmaceuticals and as a chemical intermediate in various industrial processes .
Comparison with Similar Compounds
Similar Compounds
ISP-1 (Myriocin): A natural immunosuppressant from which 3-(4-Octylphenethyl)-fingolimod is derived.
FTY720-P: The phosphorylated active form of the compound.
Sphingosine: A structurally related compound involved in cellular signaling.
Uniqueness
This compound is unique due to its synthetic origin and specific immunosuppressive properties. Unlike natural immunosuppressants, it offers a more controlled and predictable pharmacological profile .
Properties
IUPAC Name |
2-amino-2-[2-[4-octyl-3-[2-(4-octylphenyl)ethyl]phenyl]ethyl]propane-1,3-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H57NO2/c1-3-5-7-9-11-13-15-30-17-19-31(20-18-30)21-24-34-27-32(25-26-35(36,28-37)29-38)22-23-33(34)16-14-12-10-8-6-4-2/h17-20,22-23,27,37-38H,3-16,21,24-26,28-29,36H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRSXESKDUWORBC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=C(C=C1)CCC2=C(C=CC(=C2)CCC(CO)(CO)N)CCCCCCCC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H57NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
523.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
851039-24-2 |
Source
|
Record name | 3-(4-Octylphenethyl)-fingolimod | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8QX5UH6MBE | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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